Slf-CR
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Overview
Description
SLF-CR is a bifunctional molecule designed to inhibit the aggregation of amyloid-beta, a protein associated with Alzheimer’s disease. The compound combines Congo Red, an amyloid ligand, with a synthetic ligand for the FK506-binding protein family of chaperones .
Preparation Methods
SLF-CR is synthesized by covalently linking Congo Red with a synthetic ligand for the FK506-binding protein. The reaction conditions involve the use of specific solvents and catalysts to facilitate the covalent bonding
Chemical Reactions Analysis
SLF-CR undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SLF-CR has several scientific research applications:
Chemistry: Used as a model compound to study protein-ligand interactions and protein aggregation.
Biology: Employed in research on protein folding and misfolding, particularly in the context of neurodegenerative diseases
Medicine: Investigated for its potential therapeutic effects in preventing amyloid-beta aggregation in Alzheimer’s disease
Industry: Potential applications in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases
Mechanism of Action
SLF-CR exerts its effects by binding to amyloid-beta and preventing its aggregation. The compound’s mechanism involves two key components:
Amyloid Ligand: Congo Red binds to amyloid-beta, inhibiting its aggregation.
Chaperone Recruitment: The synthetic ligand for the FK506-binding protein recruits chaperones that further prevent amyloid-beta aggregation .
Comparison with Similar Compounds
SLF-CR is unique due to its bifunctional nature, combining an amyloid ligand with a chaperone-recruiting ligand. Similar compounds include:
Congo Red: An amyloid ligand used to study protein aggregation.
FK506-binding protein ligands: Synthetic ligands that recruit chaperones to prevent protein aggregation
This compound stands out because it combines these two functionalities, making it more effective in preventing amyloid-beta aggregation compared to its individual components .
Properties
Molecular Formula |
C64H63N7O14S2 |
---|---|
Molecular Weight |
1218.4 g/mol |
IUPAC Name |
4-amino-3-[[4-[4-[[1-[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]-4-sulfonaphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C64H63N7O14S2/c1-6-64(2,3)61(73)62(74)71-33-12-11-20-52(71)63(75)85-53(31-21-39-22-32-54(82-4)55(34-39)83-5)42-14-13-15-45(35-42)84-38-58(72)66-60-49-19-10-8-17-47(49)57(87(79,80)81)37-51(60)70-68-44-29-25-41(26-30-44)40-23-27-43(28-24-40)67-69-50-36-56(86(76,77)78)46-16-7-9-18-48(46)59(50)65/h7-10,13-19,22-30,32,34-37,52-53H,6,11-12,20-21,31,33,38,65H2,1-5H3,(H,66,72)(H,76,77,78)(H,79,80,81) |
InChI Key |
MSHLWZSPCBMGCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCC(=O)NC4=C(C=C(C5=CC=CC=C54)S(=O)(=O)O)N=NC6=CC=C(C=C6)C7=CC=C(C=C7)N=NC8=C(C9=CC=CC=C9C(=C8)S(=O)(=O)O)N |
Origin of Product |
United States |
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